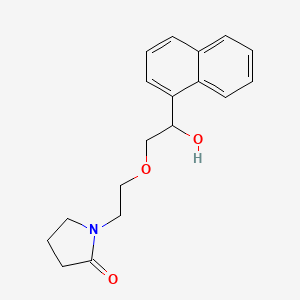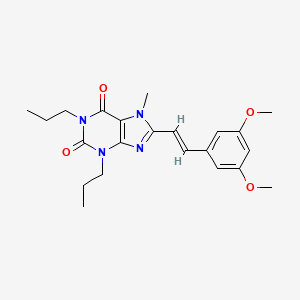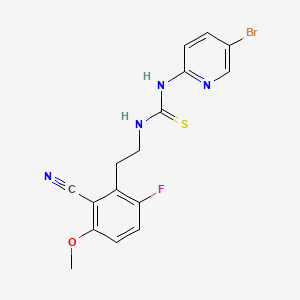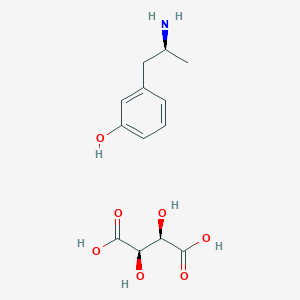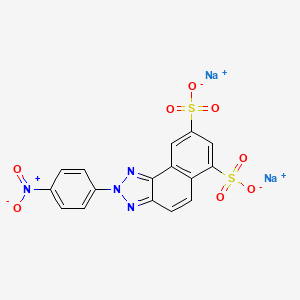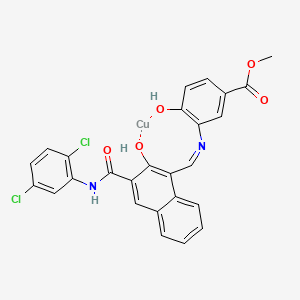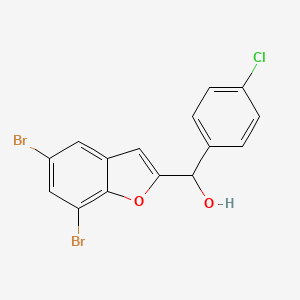
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-piperidinilmetil)-5-nitro- es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto pertenece a la familia de los benzimidazoles, que se caracteriza por un sistema de anillos fusionados de benceno e imidazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-piperidinilmetil)-5-nitro- generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la formación del núcleo de benzimidazol, seguido de la introducción del grupo tiona y el sustituyente nitro. Los grupos piperidinilmetil se añaden luego mediante reacciones de sustitución nucleofílica. Las condiciones de reacción a menudo requieren catalizadores específicos, disolventes y control de temperatura para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde los parámetros de reacción se controlan meticulosamente. El uso de sistemas automatizados para monitorear y ajustar las condiciones de reacción es común para mantener la consistencia y la eficiencia. Se emplean pasos de purificación como la cristalización, la destilación y la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-piperidinilmetil)-5-nitro- sufre varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El grupo tiona se puede oxidar a un sulfóxido o sulfona.
Sustitución: Los grupos piperidinilmetil se pueden reemplazar con otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para optimizar el rendimiento y la selectividad.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo tiona puede producir sulfóxidos o sulfonas, mientras que la reducción del grupo nitro puede producir aminas.
Aplicaciones Científicas De Investigación
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-piperidinilmetil)-5-nitro- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Investigado por sus propiedades antimicrobianas, antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-piperidinilmetil)-5-nitro- implica su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que los grupos piperidinilmetil pueden mejorar la afinidad de unión a los receptores biológicos. El compuesto puede inhibir la actividad enzimática o modular la función del receptor a través de estas interacciones.
Comparación Con Compuestos Similares
Compuestos similares
- 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-piperidinilmetil)-4-nitro-
- 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-morfolinilmetil)-5-nitro-
Singularidad
En comparación con compuestos similares, 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(1-piperidinilmetil)-5-nitro- exhibe propiedades únicas debido a la posición específica del grupo nitro y la presencia de sustituyentes piperidinilmetil.
Propiedades
Número CAS |
112094-15-2 |
|---|---|
Fórmula molecular |
C19H27N5O2S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
5-nitro-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C19H27N5O2S/c25-24(26)16-7-8-17-18(13-16)23(15-21-11-5-2-6-12-21)19(27)22(17)14-20-9-3-1-4-10-20/h7-8,13H,1-6,9-12,14-15H2 |
Clave InChI |
LMMKEUSEFNHMCB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



